![molecular formula C9H12BrNO2 B3089442 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one CAS No. 1193334-88-1](/img/structure/B3089442.png)
4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one
Overview
Description
4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one, often referred to as 4-Bromo-1, is a synthetic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of complex molecules and has been used in a variety of lab experiments.
Mechanism of Action
The mechanism of action of 4-Bromo-1 is not well understood. However, it is thought to act as an alkylating agent, which can react with nucleophiles, such as amines, to form covalent bonds. This reaction can be used to modify the structure of molecules, and can also be used to synthesize complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-1 are not well understood. However, it is thought to have a wide range of effects on cells, including the inhibition of enzymes, the inhibition of transcription, and the inhibition of protein synthesis. In addition, 4-Bromo-1 has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
4-Bromo-1 has several advantages for lab experiments. It is relatively inexpensive, readily available, and can be used to synthesize a wide range of complex molecules. In addition, it is relatively stable and can be stored for long periods of time. However, 4-Bromo-1 also has several limitations. It is toxic and should be handled with caution. In addition, it can be difficult to purify and can react with other compounds in the reaction mixture.
Future Directions
There are a number of potential future directions for research involving 4-Bromo-1. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted into the synthesis of more complex molecules using 4-Bromo-1, and into the development of more efficient and cost-effective methods for its synthesis. Finally, further research could be conducted into the development of safer and more effective methods for its storage and handling.
Scientific Research Applications
4-Bromo-1 has a wide range of applications in scientific research. It has been used in the synthesis of a variety of complex molecules, including heterocyclic compounds, pharmaceuticals, and natural products. It has also been used in the synthesis of fluorescent probes for biological imaging, and in the synthesis of enzyme inhibitors. In addition, 4-Bromo-1 has been used in the synthesis of polymeric materials for drug delivery applications.
properties
IUPAC Name |
4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,13)6-11-4-3-7(10)5-8(11)12/h3-5,13H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYONLZOCIYKPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CC(=CC1=O)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216224 | |
Record name | 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1193334-88-1 | |
Record name | 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193334-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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